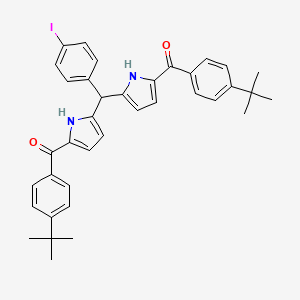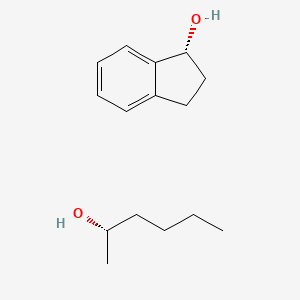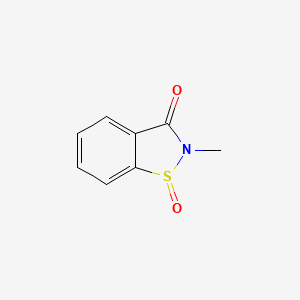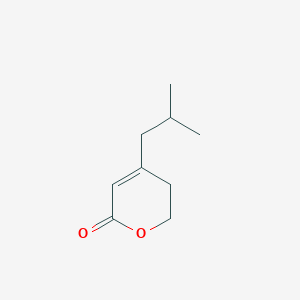![molecular formula C28H26Cl2N2 B12568153 1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride CAS No. 277307-78-5](/img/structure/B12568153.png)
1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is a complex organic compound that belongs to the class of bipyridinium salts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, leading to changes in its electronic properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states, while reduction may result in the formation of lower oxidation states.
科学的研究の応用
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated oligomers and polymers. These materials have unique electronic properties and are used in the development of advanced materials.
Biology: The compound’s electrochemical properties make it useful in biological research, particularly in the study of redox reactions and electron transfer processes.
作用機序
The mechanism of action of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions . These reactions are accompanied by changes in the compound’s electronic properties, which can be harnessed for various applications. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species.
類似化合物との比較
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share similar electrochemical properties and are used in similar applications.
Uniqueness
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is unique due to its specific structure, which allows for enhanced conjugation and electronic communication between its bipyridinium units . This makes it particularly useful in the development of advanced materials with tailored electronic properties.
特性
CAS番号 |
277307-78-5 |
|---|---|
分子式 |
C28H26Cl2N2 |
分子量 |
461.4 g/mol |
IUPAC名 |
1-[(2-ethenylphenyl)methyl]-4-[1-[(2-ethenylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C28H26N2.2ClH/c1-3-23-9-5-7-11-27(23)21-29-17-13-25(14-18-29)26-15-19-30(20-16-26)22-28-12-8-6-10-24(28)4-2;;/h3-20H,1-2,21-22H2;2*1H/q+2;;/p-2 |
InChIキー |
XSYWKQSQRGFDBM-UHFFFAOYSA-L |
正規SMILES |
C=CC1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4C=C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)




![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)

![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)


![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
